
4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide
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Overview
Description
4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide is a chemical compound with the molecular formula C9H8BrN3O2S and a molecular weight of 302.15 g/mol . It is characterized by the presence of a bromo-substituted pyrazole ring attached to a benzenesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide typically involves the reaction of 4-bromo-1H-pyrazole with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography[3][3].
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis[3][3].
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom on the pyrazole ring can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic substitution: Formation of substituted pyrazoles.
Oxidation: Formation of sulfonic acids or sulfonate esters.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including inhibitors and modulators of various biological targets.
Biological Studies: The compound is employed in studies investigating its biological activity, such as antiparasitic, antibacterial, and antiviral properties.
Materials Science: It is utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyrazole ring can engage in π-π interactions with aromatic amino acids. These interactions can inhibit the activity of the target enzyme or modulate receptor function, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chloropyrazol-1-yl)benzenesulfonamide
- 4-(4-Fluoropyrazol-1-yl)benzenesulfonamide
- 4-(4-Methylpyrazol-1-yl)benzenesulfonamide
Uniqueness
4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to certain targets. Additionally, the bromo-substituted pyrazole ring can provide distinct electronic properties compared to other halogenated derivatives .
Properties
IUPAC Name |
4-(4-bromopyrazol-1-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2S/c10-7-5-12-13(6-7)8-1-3-9(4-2-8)16(11,14)15/h1-6H,(H2,11,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHYMFNRNCUDOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)Br)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649977 |
Source
|
Record name | 4-(4-Bromo-1H-pyrazol-1-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957034-91-2 |
Source
|
Record name | 4-(4-Bromo-1H-pyrazol-1-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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